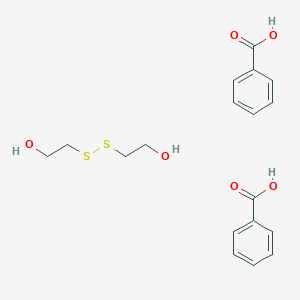![molecular formula C9H16O4 B14242063 acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol CAS No. 615249-15-5](/img/structure/B14242063.png)
acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1S,2S,4S,5R)-bicyclo[221]heptane-2,5-diol is a compound that combines the properties of acetic acid and a bicyclic diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl and carboxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons.
Scientific Research Applications
Acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol is unique due to its combination of acetic acid and bicyclic diol structures. This dual functionality provides versatility in chemical reactions and applications, making it a valuable compound in research and industry.
Properties
CAS No. |
615249-15-5 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol |
InChI |
InChI=1S/C7H12O2.C2H4O2/c8-6-2-4-1-5(6)3-7(4)9;1-2(3)4/h4-9H,1-3H2;1H3,(H,3,4)/t4-,5-,6-,7+;/m0./s1 |
InChI Key |
LAJKJZXCMPYHOP-VPHMISFWSA-N |
Isomeric SMILES |
CC(=O)O.C1[C@H]2C[C@H]([C@@H]1C[C@@H]2O)O |
Canonical SMILES |
CC(=O)O.C1C2CC(C1CC2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)
![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)

![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
